6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride
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Overview
Description
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the nitro group and sulfonyl fluoride moiety makes it highly reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases such as sodium hydroxide and potassium carbonate, as well as reducing agents like sodium borohydride . Reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound include various substituted triazolopyridines and their derivatives .
Scientific Research Applications
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology, it has been studied for its potential as an inhibitor of various enzymes and receptors . In medicine, it has shown promise as a potential therapeutic agent for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it has applications in the material sciences, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism .
Comparison with Similar Compounds
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride can be compared with other similar compounds, such as 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one and 2-aryl-6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridines . These compounds share similar structural features and biological activities but differ in their specific applications and reactivity. The presence of the sulfonyl fluoride moiety in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C6H3FN4O4S |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN4O4S/c7-16(14,15)6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H |
InChI Key |
XUVNBZJBUURAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
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